molecular formula C20H17NO3S B8298323 N-benzenesulfonyl-N-benzoyl-p-toluidine

N-benzenesulfonyl-N-benzoyl-p-toluidine

Cat. No.: B8298323
M. Wt: 351.4 g/mol
InChI Key: VFDXGZZWRAGCES-UHFFFAOYSA-N
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Description

N-benzenesulfonyl-N-benzoyl-p-toluidine is a useful research compound. Its molecular formula is C20H17NO3S and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H17NO3S

Molecular Weight

351.4 g/mol

IUPAC Name

N-(benzenesulfonyl)-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C20H17NO3S/c1-16-12-14-18(15-13-16)21(20(22)17-8-4-2-5-9-17)25(23,24)19-10-6-3-7-11-19/h2-15H,1H3

InChI Key

VFDXGZZWRAGCES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

250 ml of an acetonitrile solution containing 60 g (0.24 mole) of N-benzenesulfonyl-p-toluidine synthesized by the same method as in Synthesis Example 1 and 37 ml (0.27 mole) of triethylamine was cooled to below 10° C. and while maintaining this temperature, 35.8 g (0.26 mole) of benzoyl chloride was added dropwise. After the addition, the mixture was further reacted at room temperature for 30 minutes. The reaction mixture was then added to 1 liter of water. The precipitate was collected by filtration, washed with water and then with methanol to give 80.8 g (0.23 mole) of the captioned compound.
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
35.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

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